CCR2 antagonist 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

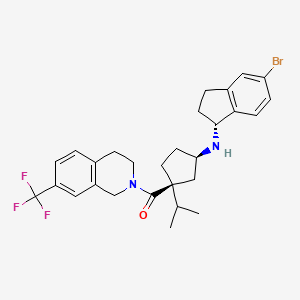

CCR2 antagonist 1: is a high-affinity and long-residence-time antagonist of the C-C chemokine receptor type 2 (CCR2). This compound has a dissociation constant (Ki) of 2.4 nanomolar, indicating its strong binding affinity to the receptor . CCR2 is a G-protein-coupled receptor that plays a crucial role in the migration and activation of monocytes and other immune cells, making it a significant target in inflammatory diseases and cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CCR2 antagonist 1 involves a series of chemical reactions, including the formation of a cyclohexyl urea core. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications to achieve the final product . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .

Analyse Chemischer Reaktionen

Arten von Reaktionen: CCR2-Antagonist 1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was die Aktivität der Verbindung möglicherweise verändert.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von CCR2-Antagonist 1, die jeweils möglicherweise unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird CCR2-Antagonist 1 als Werkzeugverbindung verwendet, um die Struktur-Aktivitäts-Beziehung von Chemokinrezeptoren zu untersuchen. Es hilft beim Verständnis der Bindungsinteraktionen und Konformationsänderungen im Rezeptor .

Biologie: In der biologischen Forschung wird CCR2-Antagonist 1 verwendet, um die Rolle von CCR2 bei der Migration und Aktivierung von Immunzellen zu untersuchen. Es wird auch in Studien im Zusammenhang mit Entzündungen und Immunantwort eingesetzt .

Medizin: In der Medizin hat CCR2-Antagonist 1 potenzielle therapeutische Anwendungen bei der Behandlung von entzündlichen Erkrankungen, Krebs und anderen Erkrankungen, die mit einer Dysregulation des Immunsystems einhergehen. Es wird in präklinischen und klinischen Studien auf seine Wirksamkeit und Sicherheit untersucht .

Industrie: In der pharmazeutischen Industrie wird CCR2-Antagonist 1 in der Arzneimittelforschung und -entwicklung eingesetzt. Es dient als Leitverbindung für die Entwicklung neuer Medikamente, die auf CCR2 abzielen .

Wirkmechanismus

CCR2-Antagonist 1 übt seine Wirkung aus, indem er an den CCR2-Rezeptor bindet und so die Interaktion des Rezeptors mit seinem natürlichen Liganden, dem C-C-Motiv-Chemokin 2 (CCL2), verhindert. Diese Hemmung blockiert die nachgeschalteten Signalwege, die an der Migration und Aktivierung von Immunzellen beteiligt sind . Die hohe Affinität und lange Verweildauer der Verbindung am Rezeptor tragen zu ihren potenten antagonistischen Wirkungen bei .

Wirkmechanismus

CCR2 antagonist 1 exerts its effects by binding to the CCR2 receptor, thereby preventing the interaction of the receptor with its natural ligand, C-C motif chemokine 2 (CCL2). This inhibition blocks the downstream signaling pathways involved in immune cell migration and activation . The compound’s high affinity and long residence time on the receptor contribute to its potent antagonistic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

CCR2-RA-[R]: Ein allosterischer Antagonist, der an eine neuartige intrazelluläre Tasche bindet und die Rezeptoraktivierung blockiert.

MK-0812: Ein potenter Inhibitor von CCR2, der in präklinischen Studien zur Krebstherapie eingesetzt wird.

Einzigartigkeit: CCR2-Antagonist 1 ist aufgrund seiner hohen Affinität und langen Verweildauer am CCR2-Rezeptor einzigartig, was ihn zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht. Seine Fähigkeit, CCR2-vermittelte Signalwege effektiv zu blockieren, unterscheidet ihn von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

[(1S,3R)-3-[[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]amino]-1-propan-2-ylcyclopentyl]-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32BrF3N2O/c1-17(2)27(11-9-23(15-27)33-25-8-4-19-14-22(29)6-7-24(19)25)26(35)34-12-10-18-3-5-21(28(30,31)32)13-20(18)16-34/h3,5-7,13-14,17,23,25,33H,4,8-12,15-16H2,1-2H3/t23-,25-,27+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDUEIJZRKTNKN-HYZYYIOASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC(C1)NC2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(CC[C@H](C1)N[C@@H]2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32BrF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one](/img/structure/B2646422.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B2646424.png)

![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2646426.png)

![6-ethyl 3-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2646428.png)

![Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2646436.png)

![4-[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2646437.png)